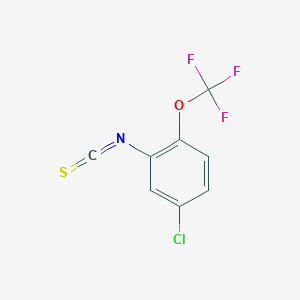![molecular formula C41H46BrNO2 B13696475 6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13696475.png)
6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that features a combination of fluorene and isoquinoline structures
Métodos De Preparación
The synthesis of 6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the fluorene derivative. The synthetic route often includes:
Bromination: Introduction of a bromine atom to the fluorene ring.
Alkylation: Addition of hexyl groups to the fluorene structure.
Coupling Reaction: Combining the modified fluorene with the isoquinoline derivative under specific conditions to form the final compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds include:
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Another fluorene derivative with different alkyl groups and bromine positions.
9,9-Dihexyl-2,7-dibromofluorene: Similar in structure but with variations in the alkyl chain length and bromine positions.
(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid: A fluorene derivative with boronic acid functionality.
The uniqueness of 6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione lies in its specific combination of fluorene and isoquinoline structures, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C41H46BrNO2 |
|---|---|
Peso molecular |
664.7 g/mol |
Nombre IUPAC |
6-(7-bromo-9,9-dihexylfluoren-2-yl)-2-butylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C41H46BrNO2/c1-4-7-10-12-23-41(24-13-11-8-5-2)36-26-28(17-19-31(36)32-20-18-29(42)27-37(32)41)30-21-22-35-38-33(30)15-14-16-34(38)39(44)43(40(35)45)25-9-6-3/h14-22,26-27H,4-13,23-25H2,1-3H3 |
Clave InChI |
HASLXTHQIQVYRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(C2=C(C=CC(=C2)C3=C4C=CC=C5C4=C(C=C3)C(=O)N(C5=O)CCCC)C6=C1C=C(C=C6)Br)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


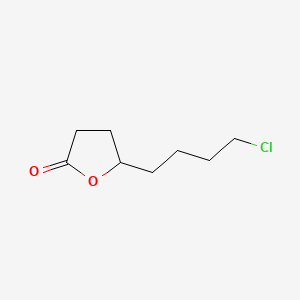
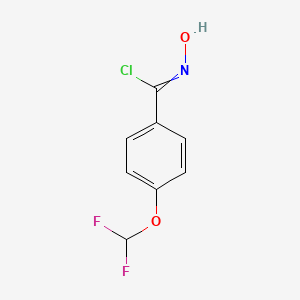

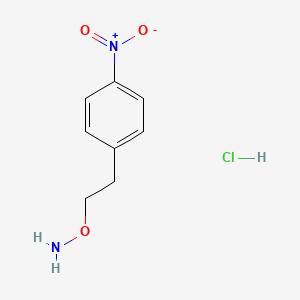
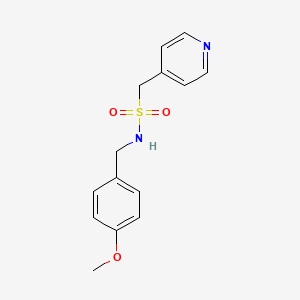

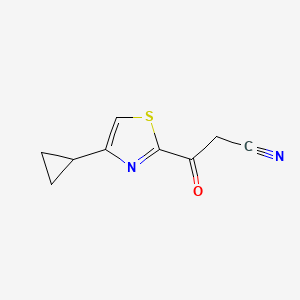
![7-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13696428.png)
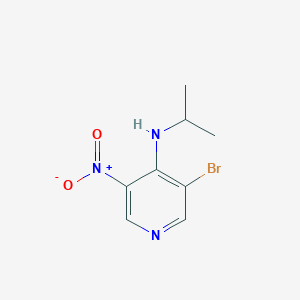

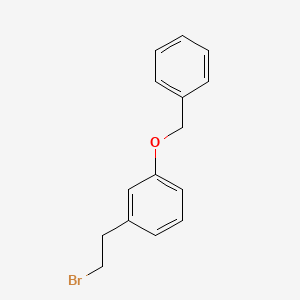
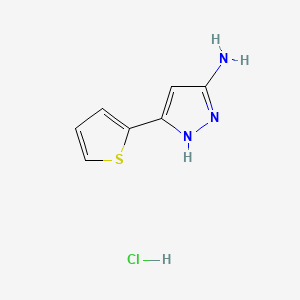
![8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one](/img/structure/B13696460.png)
